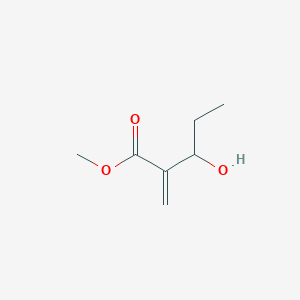
Methyl 3-hydroxy-2-methylidenepentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-hydroxy-2-methylidenepentanoate: is an organic compound with the molecular formula C7H12O3 . It is a methyl ester derivative of 3-hydroxy-2-methylidenepentanoic acid. This compound is known for its unique structure, which includes a hydroxyl group and a methylene group, making it a versatile intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 3-hydroxy-2-methylidenepentanoate can be synthesized through various methods. One common approach involves the Baylis-Hillman reaction, where an aldehyde or ketone reacts with an activated alkene in the presence of a nucleophile. For instance, the reaction of methyl acrylate with formaldehyde in the presence of a base can yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: Methyl 3-hydroxy-2-methylidenepentanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The methylene group can be reduced to form a saturated compound.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of methyl 3-oxo-2-methylidenepentanoate.
Reduction: Formation of methyl 3-hydroxy-2-methylpentanoate.
Substitution: Formation of various substituted esters depending on the reagent used.
Scientific Research Applications
Methyl 3-hydroxy-2-methylidenepentanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving esters.
Industry: Used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl 3-hydroxy-2-methylidenepentanoate involves its interaction with various molecular targets. The hydroxyl group can participate in hydrogen bonding, while the methylene group can undergo nucleophilic addition reactions. These interactions can affect the compound’s reactivity and its ability to act as an intermediate in various chemical processes .
Comparison with Similar Compounds
- Methyl 2-hydroxy-3-methylpentanoate
- Pentanoic acid, 2-hydroxy-3-methyl-
- Methyl 3-hydroxy-2-methylenebutyrate
Comparison: Methyl 3-hydroxy-2-methylidenepentanoate is unique due to its methylene group, which provides additional reactivity compared to similar compounds. This makes it a valuable intermediate in organic synthesis, offering more versatility in chemical reactions .
Properties
CAS No. |
18052-21-6 |
|---|---|
Molecular Formula |
C7H12O3 |
Molecular Weight |
144.17 g/mol |
IUPAC Name |
methyl 3-hydroxy-2-methylidenepentanoate |
InChI |
InChI=1S/C7H12O3/c1-4-6(8)5(2)7(9)10-3/h6,8H,2,4H2,1,3H3 |
InChI Key |
WXZUVXFBEAOGOZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=C)C(=O)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















